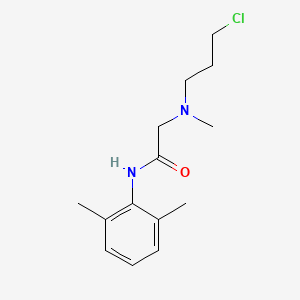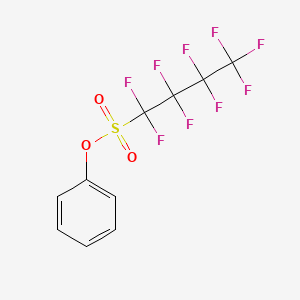
Bis(trimethylsilyl) benzoylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl) benzoylphosphonate can be synthesized through the reaction of benzoyl chloride with trimethylsilyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:
Benzoyl chloride+Trimethylsilyl phosphite→Bis(trimethylsilyl) benzoylphosphonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) benzoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Bis(trimethylsilyl) benzoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which bis(trimethylsilyl) benzoylphosphonate exerts its effects involves the interaction of its phosphonate moiety with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoyl group can participate in various chemical reactions, further expanding the compound’s utility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylated compound used in derivatization reactions.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used as a silylation reagent in various chemical reactions.
Uniqueness
Bis(trimethylsilyl) benzoylphosphonate is unique due to the presence of both a benzoyl group and a phosphonate moiety, which confer distinct chemical properties and reactivity. The trimethylsilyl groups enhance its stability and solubility, making it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
33876-85-6 |
|---|---|
Formule moléculaire |
C13H23O4PSi2 |
Poids moléculaire |
330.46 g/mol |
Nom IUPAC |
bis(trimethylsilyloxy)phosphoryl-phenylmethanone |
InChI |
InChI=1S/C13H23O4PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)13(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
CKEKKQYKHFUMKT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(=O)(C(=O)C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


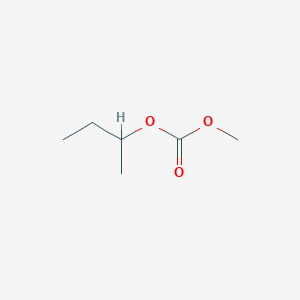

![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
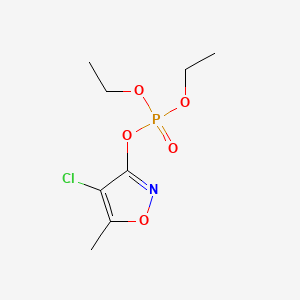
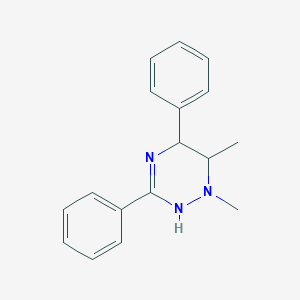
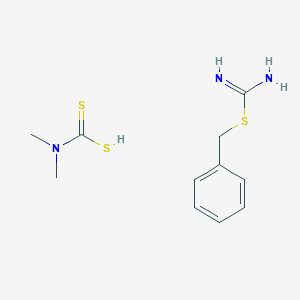
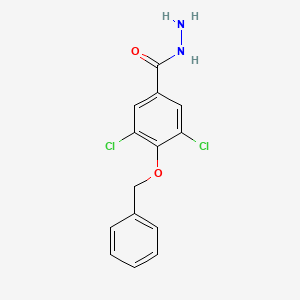
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
